8-Azido-cyclic AMP

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

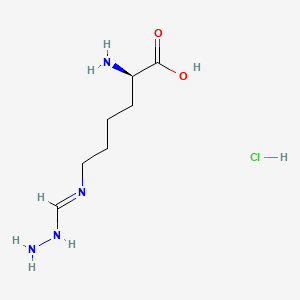

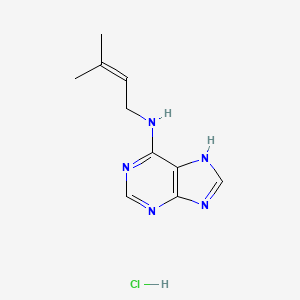

8-Azido-cyclic adenosine monophosphate (8-Azido-cyclic AMP) is a derivative of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in various cellular processes. The azido group at the 8-position of the adenine ring makes this compound particularly useful in biochemical research, especially in the study of cAMP-dependent signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Azido-cyclic AMP typically involves the introduction of an azido group to the adenine ring of cAMP. One common method is the bromination of cAMP followed by substitution with sodium azide. The reaction conditions often require careful control of temperature and pH to ensure the successful introduction of the azido group .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar bromination and azidation reactions. The process may be optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions: 8-Azido-cyclic AMP undergoes various chemical reactions, including:

Click Chemistry: The azido group readily participates in azide-alkyne cycloaddition reactions, often used in bioconjugation and labeling studies.

Photoaffinity Labeling: Upon exposure to UV light, the azido group forms a highly reactive nitrene intermediate, which can covalently bind to nearby biomolecules.

Common Reagents and Conditions:

Azide-Alkyne Cycloaddition: Typically involves copper-free conditions using difluorinated cyclooctyne (DIFO) reagents.

Photoaffinity Labeling: Requires UV light exposure and often involves the use of radiolabeled this compound for detection.

Major Products Formed:

Fluorescent Probes: The azide-alkyne cycloaddition reaction produces fluorescently labeled cAMP derivatives.

Covalently Bound Biomolecules: Photoaffinity labeling results in covalent attachment of this compound to target proteins.

Scientific Research Applications

8-Azido-cyclic AMP has a wide range of applications in scientific research:

Chemistry: Used in click chemistry for the synthesis of bioconjugates and fluorescent probes.

Biology: Serves as a tool for studying cAMP-dependent signaling pathways and protein interactions.

Medicine: Employed in photoaffinity labeling to identify cAMP-binding proteins in cancer research.

Industry: Utilized in the development of biosensors and diagnostic assays.

Mechanism of Action

The mechanism of action of 8-Azido-cyclic AMP involves its ability to mimic cAMP and bind to cAMP-dependent protein kinases. The azido group allows for specific labeling and detection of cAMP-binding proteins. Upon UV light exposure, the azido group forms a nitrene intermediate that covalently binds to nearby proteins, enabling the identification and study of cAMP-dependent signaling pathways .

Comparison with Similar Compounds

8-Bromo-cyclic AMP: Another cAMP derivative used in biochemical research.

8-Chloro-cyclic AMP: Similar to 8-Azido-cyclic AMP but with a chloro group instead of an azido group.

Uniqueness: this compound is unique due to its azido group, which allows for specific and covalent labeling of cAMP-binding proteins. This property makes it particularly valuable in photoaffinity labeling and click chemistry applications .

Properties

IUPAC Name |

6-(6-amino-8-azidopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N8O6P/c11-7-4-8(14-2-13-7)18(10(15-4)16-17-12)9-5(19)6-3(23-9)1-22-25(20,21)24-6/h2-3,5-6,9,19H,1H2,(H,20,21)(H2,11,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTMLKBFMGWQTEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3N=[N+]=[N-])N)O)OP(=O)(O1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N8O6P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Azabicyclo[3.2.1]octan-3-one, 8-[1-(3-fluorophenyl)ethyl]-](/img/structure/B12341339.png)

![tert-butyl (2R)-2-[(2-fluorophenyl)methyl]-3,5-dioxopyrrolidine-1-carboxylate](/img/structure/B12341340.png)

![3-[(2E,5Z)-2-[[3-(2-carboxyethyl)-5-[(E)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-1-ium-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;chloride](/img/structure/B12341345.png)

![(Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-phenylmethanecarbohydrazonoyl cyanide](/img/structure/B12341349.png)

![N,N-dimethyl-1-(5H-pyrrolo[2,3-b]pyrazin-7-yl)methanamine](/img/structure/B12341353.png)

![1-[(2S,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12341363.png)

![(1S,4R)-5-chloro-6-methylidenebicyclo[2.1.1]hexane](/img/structure/B12341366.png)

![Imidazo[1,2-a]pyridine-3-carboxylic acid, 8-fluoro-7-(1-hydroxy-1-methylethyl)-](/img/structure/B12341369.png)